
(2S)-1-allyloxycarbonyl-2-hydroxymethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-allyloxycarbonyl-2-hydroxymethylpyrrolidine is a chiral compound with significant potential in various fields of chemistry and biology. Its unique structure, featuring an allyloxycarbonyl group and a hydroxymethyl group attached to a pyrrolidine ring, makes it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-allyloxycarbonyl-2-hydroxymethylpyrrolidine typically involves the following steps:
Starting Material: The synthesis often begins with a pyrrolidine derivative.
Protection of Hydroxyl Group: The hydroxyl group is protected using an allyloxycarbonyl group.
Formation of the Pyrrolidine Ring: The protected intermediate undergoes cyclization to form the pyrrolidine ring.
Deprotection: The final step involves the removal of the protecting group to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-allyloxycarbonyl-2-hydroxymethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The allyloxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-1-allyloxycarbonyl-2-hydroxymethylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-1-allyloxycarbonyl-2-hydroxymethylpyrrolidine involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, while the allyloxycarbonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-allyloxycarbonyl-2-hydroxymethylpyrrolidine: can be compared with other pyrrolidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyloxycarbonyl group provides unique opportunities for chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
prop-2-enyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-6-13-9(12)10-5-3-4-8(10)7-11/h2,8,11H,1,3-7H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNILTNAISEAQO-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCCC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N1CCC[C@H]1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B7936838.png)
![(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone](/img/structure/B7936842.png)
![(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone](/img/structure/B7936850.png)
![2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(furan-2-yl)methanone](/img/structure/B7936853.png)
![isobutyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B7936860.png)
![2-(4-Fluorophenylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B7936864.png)
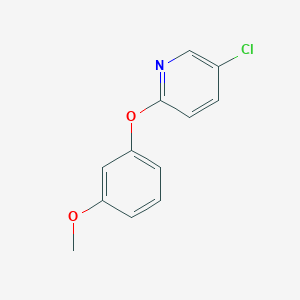
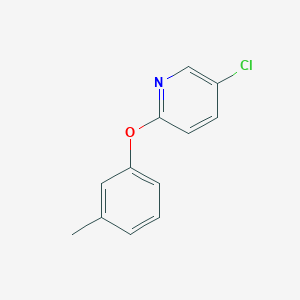
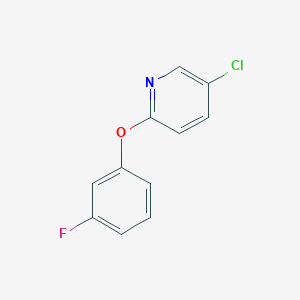
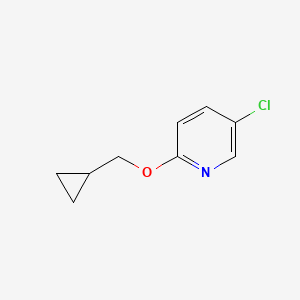
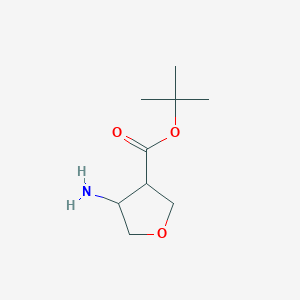
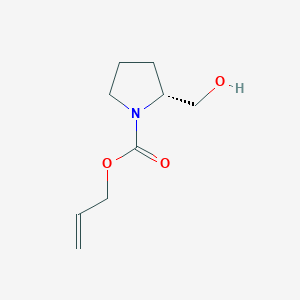
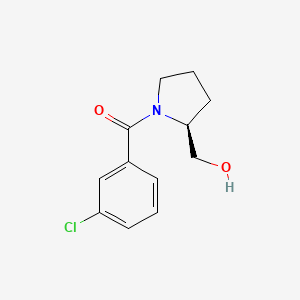
![methyl 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanoate](/img/structure/B7936917.png)
